molecular formula C24H29N3O3S2 B2994190 2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932496-88-3

2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2994190
CAS No.: 932496-88-3
M. Wt: 471.63
InChI Key: MPBKMXZCZOKBQE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene family, characterized by a spirocyclic framework that confers structural rigidity. Key substituents include:

  • 8-Tosyl (p-toluenesulfonyl): A bulky, electron-withdrawing group that may enhance stability or act as a leaving group in reactions.

The interplay of these groups suggests applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-4-17-31-23-22(19-7-9-20(30-3)10-8-19)25-24(26-23)13-15-27(16-14-24)32(28,29)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBKMXZCZOKBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene belongs to a class of spiro compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S₂
  • Molecular Weight : 366.49 g/mol

The compound features a spirocyclic structure with a methoxyphenyl group and a tosyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives of spiro compounds. For instance, modifications in the phenyl moiety have shown significant improvements in anticancer activity against various cancer cell lines. In one study, a related compound exhibited IC₅₀ values in the nanomolar range against melanoma cell lines, indicating potent antiproliferative effects .

The proposed mechanism for the anticancer activity of spiro compounds includes:

  • Inhibition of cell proliferation : Compounds like this compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell cycle arrest : Certain derivatives have been shown to cause G2/M phase arrest in cancer cells, leading to reduced cell division .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of spiro compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances the lipophilicity and biological activity.
  • Tosyl Group Role : The tosyl group is essential for maintaining the stability of the compound and enhancing its interaction with biological targets.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of several spiro compounds similar to our target compound on human cancer cell lines (A375 and RPMI7951). The results indicated that modifications in substituents led to varying levels of cytotoxicity. For example, a derivative with a similar scaffold showed an IC₅₀ value of 1.2 nM against A375 cells .

CompoundCell LineIC₅₀ (nM)
Compound AA3751.2
Compound BRPMI79513.3
Target CompoundTBDTBD

Case Study 2: Mechanistic Insights

Another investigation focused on understanding how spiro compounds induce apoptosis in cancer cells. The study revealed that these compounds could activate caspase pathways leading to programmed cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights critical differences between the target compound and similar spirocyclic derivatives:

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 2: 4-Methoxyphenyl; 3: Propylthio; 8: Tosyl Thioether, Tosyl, Methoxy ~520 (estimated) -
3-(4-Chlorophenyl)-8-isopropyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 1,4,8-Triazaspiro[4.5]dec-3-ene-2-thione 3: 4-Chlorophenyl; 8: Isopropyl Thione, Chlorophenyl 308.85 (calculated)
2-{[3-(4-Bromophenyl)-8-methyl-...acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 3: 4-Bromophenyl; 8: Methyl; Acetamide side chain Bromophenyl, Acetamide 501.44
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione 8: Phenyl; 3: Piperazine-propyl Dione, Piperazine Not provided

Physicochemical Properties

  • Lipophilicity : The target’s propylthio and tosyl groups increase lipophilicity compared to the thione and isopropyl in . However, the bromophenyl group in likely enhances hydrophobicity further.
  • Solubility : The tosyl group may reduce aqueous solubility relative to the acetamide in , which can engage in hydrogen bonding.
  • Molecular Weight : The target (~520 g/mol) is heavier than (308.85 g/mol) but comparable to (501.44 g/mol), suggesting moderate bioavailability.

Reactivity and Stability

  • Thioether vs. Thione : The target’s propylthio group is less polarized than the thione (C=S) in , making it less reactive toward nucleophiles but more stable against oxidation.
  • Tosyl Group : The tosyl substituent at position 8 could facilitate substitution reactions, unlike the methyl group in or piperazine in .

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